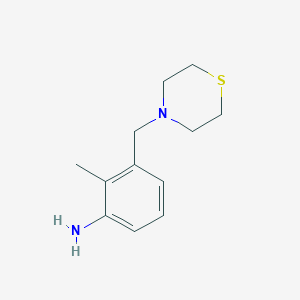

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline

Description

Properties

IUPAC Name |

2-methyl-3-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNZJSSCDHVCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CN2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with thiomorpholine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield . The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-(morpholin-4-ylmethyl)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

2-Methyl-3-(piperidin-4-ylmethyl)aniline: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs . The sulfur atom in the thiomorpholine ring can participate in additional interactions, potentially enhancing the compound’s reactivity and biological activity .

Biological Activity

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiomorpholine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 μg/mL for different strains, indicating a promising antimicrobial profile .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were reported at sub-micromolar concentrations, indicating high potency compared to standard chemotherapeutic agents . Flow cytometry analysis revealed that it triggers apoptosis through the activation of caspases, particularly caspase-3 and -7, leading to increased p53 expression levels .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle and promotes apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the thiomorpholine ring and the aniline moiety significantly influence biological activity:

- Substituents : Electron-donating groups on the aromatic ring enhance anticancer activity, while electron-withdrawing groups tend to reduce potency.

- Ring Modifications : Alterations in the thiomorpholine structure can affect lipophilicity and membrane permeability, impacting bioavailability .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various derivatives of thiomorpholine compounds, including this compound. Results showed enhanced activity against Gram-negative bacteria compared to other aniline derivatives .

- Cancer Cell Line Study : In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction noted in MCF-7 cells at concentrations as low as 0.5 μM .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Antimicrobial | E. coli | 8 μg/mL |

| Antimicrobial | S. aureus | 4 μg/mL |

| Anticancer | MCF-7 | 0.5 μM |

| Anticancer | HeLa | 0.8 μM |

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased activity |

| Electron-withdrawing groups | Decreased activity |

| Thiomorpholine ring changes | Altered bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.